molecular formula C19H19N3O B2665122 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile CAS No. 2415491-97-1

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile

Cat. No.: B2665122
CAS No.: 2415491-97-1
M. Wt: 305.381
InChI Key: KIMJRGIYSOBADG-UHFFFAOYSA-N
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Description

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a 4-benzyl-3-oxopiperazine moiety attached via a methylene bridge to the para position of the benzonitrile core. Its molecular formula is C₁₉H₂₀N₃O, with a molecular weight of 306.39 g/mol.

Properties

IUPAC Name

4-[(4-benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-12-16-6-8-18(9-7-16)13-21-10-11-22(19(23)15-21)14-17-4-2-1-3-5-17/h1-9H,10-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMJRGIYSOBADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC=C(C=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-cyanobenzyl chloride with 4-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
This compound serves as a fundamental building block in organic synthesis, allowing researchers to create more complex molecules. Its structure facilitates various chemical reactions, including oxidation and reduction, which can lead to the formation of diverse derivatives. The presence of the piperazine ring enhances its reactivity, making it suitable for synthesizing novel compounds with specific functionalities.

Mechanistic Studies
Researchers utilize 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile to study reaction mechanisms. By observing how this compound interacts with different reagents under controlled conditions, scientists can gain insights into fundamental chemical processes. This application is particularly valuable in academic research settings where understanding reaction pathways is crucial.

Biological Applications

Biochemical Assays
In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to bind selectively to certain enzymes or receptors allows researchers to explore the modulation of biochemical activities. This application is essential for drug discovery and development, as it helps identify potential therapeutic targets.

Pharmacological Studies
The pharmacological properties of this compound make it a candidate for further investigation in the context of drug development. Studies have indicated that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anticancer effects. Thus, this compound may serve as a lead structure for developing new pharmaceuticals .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound can be utilized in the production of specialty chemicals. Its unique properties enable the formulation of materials with specific characteristics, such as enhanced thermal stability or improved solubility. This versatility is valuable in industries ranging from materials science to pharmaceuticals.

Material Science
The compound's structural features lend themselves to applications in material science, particularly in developing organic electronic materials or sensors. Its ability to undergo various chemical modifications allows for tailoring properties to meet specific application needs, such as conductivity or optical characteristics.

Case Study 1: Synthesis Optimization

A research team focused on optimizing the synthesis of this compound using continuous flow reactors. They reported significant improvements in yield and purity compared to traditional batch methods. The study highlighted the advantages of modern synthesis techniques in enhancing efficiency and reproducibility in chemical manufacturing.

In another study, researchers evaluated the biological activity of derivatives synthesized from this compound against various cancer cell lines. The results demonstrated promising anticancer activity, leading to further investigations into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s 3-oxopiperazine-benzyl group distinguishes it from indole (3a), pyridinylcarbonyl (2k), and simple oxopiperidine () derivatives. This substituent likely enhances polarity and hydrogen-bonding capacity compared to methylpiperazine () or aryl groups .
  • Lower yields in analogues like 3e (41%) and 3h (36%) suggest steric or electronic challenges in introducing bulky/electron-rich groups, which may also apply to the target’s benzyl-oxopiperazine motif .

Synthetic Efficiency :

  • Photoredox-catalyzed decarboxylative cross-coupling () and FeCl₂·4H₂O-catalyzed oxidation () achieve moderate-to-high yields (73–83%). The target’s synthesis may require specialized methods due to its complex substituent.

Physical Properties :

  • The pyridinylcarbonyl analogue (2k) has a melting point of 64–66°C, while the target’s benzyl-oxopiperazine group may raise or lower this depending on crystallinity .
  • HRMS and NMR data () confirm structural integrity in analogues, suggesting similar analytical workflows for the target .

Functional and Application Insights

  • Electron-Withdrawing vs. Donating Groups : The benzonitrile core’s reactivity is modulated by substituents. For example, electron-withdrawing groups (e.g., pyridinylcarbonyl in 2k) may reduce nucleophilic attack susceptibility compared to electron-donating benzyl groups in the target .
  • Safety Considerations : The methylpiperazine analogue () requires precautions for inhalation exposure, suggesting that the target’s benzyl group might alter toxicity profiles .

Biological Activity

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a piperazine ring, a benzyl group, and a benzonitrile moiety. Its structural complexity contributes to its unique biological properties, making it a valuable candidate for pharmaceutical development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which may be effective against various bacterial strains.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, with the compound being explored as a lead candidate for the development of new cancer therapies.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to observed therapeutic effects. The compound's ability to bind to these targets is likely influenced by its structural features.

Antimicrobial Studies

A study published in Chemistry and Biology investigated the antimicrobial efficacy of similar compounds. While specific data on this compound was limited, related piperazine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that our compound may exhibit similar properties due to structural similarities .

Anticancer Research

In vitro studies have shown that compounds with similar piperazine structures can induce apoptosis in cancer cells. For instance, a study indicated that piperazine derivatives could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells . Although direct studies on this compound are still needed, these findings provide a foundation for further investigation.

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelRelated Compounds
AntimicrobialPreliminaryPiperazine derivatives
AnticancerPromisingPiperazine analogs inducing apoptosis
Enzyme InteractionUnder StudyAssays ongoing for specific target binding

Q & A

Q. What are the optimized synthetic routes for 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile, and how can reaction efficiency be validated?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example:

  • Step 1 : Preparation of the benzylpiperazine core via alkylation of piperazine derivatives (e.g., 4-benzylpiperazine) with appropriate electrophiles .
  • Step 2 : Functionalization of the benzonitrile moiety via palladium-catalyzed cross-coupling or cyanation reactions .
  • Validation : Monitor reaction progress using HPLC or LC-MS to confirm intermediate purity (>95%) and final product identity (via 1H/13C NMR and HRMS ) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Spectroscopic Analysis : Use 1H/13C NMR to verify the presence of key functional groups (e.g., benzonitrile C≡N stretch at ~2220 cm⁻¹ in FT-IR ) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and storage suitability .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

  • Methodological Approach :
    • Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270 nm) .
    • Compare results with computational predictions (e.g., LogP via ACD/Percepta ) .
    • Note discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD .

Q. What strategies are effective for studying its in vitro pharmacological activity?

  • Target Identification : Use molecular docking (e.g., AutoDock Vina ) to predict binding affinity for receptors like GPCRs or kinases .
  • Assay Design :
    • Perform cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
    • Validate target engagement via Western blotting (e.g., phosphorylation inhibition) .

Q. How can structural analogs be designed to improve metabolic stability?

  • Rational Design :
    • Replace the benzyl group with fluorinated or heteroaromatic substituents to enhance lipophilicity and CYP450 resistance .
    • Introduce steric hindrance near the piperazine ring to reduce oxidative metabolism .
  • Validation : Conduct microsomal stability assays (human/rat liver microsomes) and analyze metabolites via LC-MS/MS .

Q. What analytical methods are recommended for detecting degradation products?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions .
  • Detection : Use UHPLC-QTOF with ESI+ ionization to identify degradation products (mass error <5 ppm) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity?

  • Experimental Variables :
    • Cell line heterogeneity (e.g., primary vs. immortalized cells) .
    • Batch-to-batch variability in compound purity .
  • Resolution :
    • Standardize assays using NIST-traceable reference materials .
    • Publish full protocols (e.g., IC50 calculation methods ) for reproducibility .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst lot) .
  • Data Reporting : Include NMR coupling constants , HRMS isotopic patterns , and chromatographic retention times in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.